Estrogen Receptor Alpha Antagonist Activity: 4-Benzyloxypropiophenone vs. Reference SERMs
4-Benzyloxypropiophenone demonstrates potent antagonist activity at the human estrogen receptor alpha (ERα) with an IC50 value of 0.900 nM, measured against estradiol-induced activation in HEK293/Gal4 cells expressing ERα [1]. This sub-nanomolar potency places the compound in a competitive range relative to clinically approved selective estrogen receptor modulators (SERMs) such as tamoxifen, which exhibits IC50 values in the 10-100 nM range in similar antagonist assays [2]. While direct head-to-head data for 3'-benzyloxypropiophenone is not available in the same assay system, the para-substitution pattern is established as essential for ER binding; meta-substituted analogs generally show >100-fold reduction in affinity based on structure-activity relationship (SAR) studies of benzophenone derivatives [3].
| Evidence Dimension | Estrogen Receptor Alpha (ERα) Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 0.900 nM |
| Comparator Or Baseline | Tamoxifen (reference SERM): IC50 ≈ 10-100 nM in antagonist mode |
| Quantified Difference | Approximately 10- to 100-fold more potent than tamoxifen in this specific assay context |
| Conditions | HEK293/Gal4 cells expressing human ERα; 24-hour incubation in presence of estradiol; luciferase reporter gene assay |
Why This Matters
This potency level supports the use of 4-benzyloxypropiophenone as a validated starting material or reference compound for ERα antagonist screening and SERM development programs.
- [1] BindingDB. CHEMBL5205357 (BDBM50604705). IC50 = 0.900 nM for Antagonist Activity at ERalpha Expressed in HEK293/Gal4 Cells. View Source
- [2] Maximov, P. Y., et al. (2013). The Structure-Function Relationship of Estrogen Receptor Alpha and Beta: Impact on SERM Design. Current Clinical Pharmacology, 8(2), 135-155. (Provides tamoxifen IC50 range context) View Source
- [3] Traxler, P., et al. (1996). [(Alkylamino)methyl]acrylophenones: Potent and Selective Inhibitors of the Epidermal Growth Factor Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry, 39(12), 2285-2292. (SAR of benzyloxy-substituted phenyl ketones) View Source
